(R)-Methyl 2-acetamidopropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

- Asymmetric Synthesis: Due to its chirality, (R)-Methyl 2-acetamidopropanoate can be used as a building block in the synthesis of other chiral molecules. Its asymmetric carbon center allows for the introduction of desired stereochemistry in target compounds. PubChem, (R)-Methyl 2-acetamidopropanoate:

Medicinal Chemistry:

- Drug Discovery: (R)-Methyl 2-acetamidopropanoate can serve as a starting material for the synthesis of novel bioactive molecules. Its functional groups offer potential for further modification and exploration of its therapeutic properties. NCBI, PubChem:

Material Science:

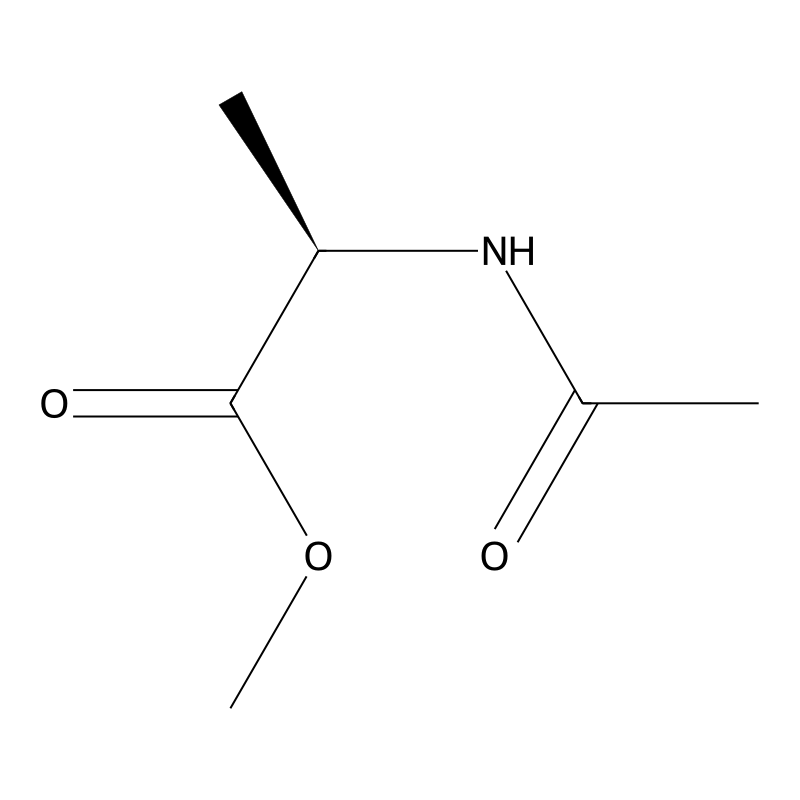

(R)-Methyl 2-acetamidopropanoate is a chiral compound with the molecular formula and a CAS number of 19914-36-4. It is categorized as an acetamido ester, specifically the methyl ester of the amino acid derivative 2-acetamidopropanoic acid. This compound features a methyl group attached to the carboxylic acid, making it a versatile intermediate in organic synthesis. The compound exhibits chirality due to the presence of a stereogenic center at the second carbon atom, which is significant for its biological activity and interactions.

- Hydrolysis: In aqueous conditions, it can hydrolyze to yield 2-acetamidopropanoic acid and methanol.

- Transesterification: It can react with alcohols to form different esters.

- Michael Addition: The compound can undergo Michael addition reactions, especially when reacted with nucleophiles such as thiolates, leading to the formation of more complex molecules .

Several synthetic routes can be employed to produce (R)-Methyl 2-acetamidopropanoate:

- From Acetamido Propanoic Acid: The compound can be synthesized by esterifying 2-acetamidopropanoic acid with methanol in the presence of an acid catalyst.

- Using Chiral Pool Synthesis: Starting from naturally occurring amino acids, one can introduce the acetyl group and subsequently methylate the carboxylic acid.

- Enzymatic Methods: Enzymes such as lipases can be used for asymmetric synthesis, providing high selectivity for the desired enantiomer .

(R)-Methyl 2-acetamidopropanoate finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals due to its structural resemblance to amino acids.

- Chemical Synthesis: It is utilized in organic synthesis for developing new compounds, particularly in medicinal chemistry.

- Research: The compound is used in studies related to chirality and its effects on biological systems.

(R)-Methyl 2-acetamidopropanoate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Methyl 2-acetamidoacrylate | 1068-90-2 | 0.88 |

| Methyl 2-acetamidobutanoate | 19436-52-3 | 0.84 |

| Methyl N-acetyl-L-alaninate | 54571-66-3 | 0.79 |

Uniqueness

The uniqueness of (R)-Methyl 2-acetamidopropanoate lies in its specific stereochemistry and functional groups that confer distinct properties compared to these similar compounds. Its chiral nature allows for selective interactions in biological systems, which is crucial for drug development and efficacy.

Molecular Formula and Weight

The molecular formula of (R)-Methyl 2-acetamidopropanoate is C₆H₁₁NO₃, with a molecular weight of 145.16 g/mol . This aligns with its classification as a methyl ester derivative of N-acetyl-D-alanine.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁NO₃ | |

| Molecular Weight | 145.16 g/mol | |

| CAS Registry Number | 19914-36-4 |

Stereochemical Configuration

The compound features a chiral center at the C2 position, conferring R-configuration (D-enantiomer) . This stereochemistry is critical for its interaction with biological systems, as enantiomers often exhibit divergent pharmacological activities.

Figure 1: Stereochemical Representation

O || CH₃-C-COOCH₃ | NHCOCH₃ R-configuration at C2 (D-alanine derivative) .

IUPAC Nomenclature

The systematic IUPAC name is methyl (2R)-2-acetamidopropanoate, reflecting its ester functional group (-OCH₃) and acetamide substituent at the chiral center .

Comparative Analysis with Enantiomeric (S)-Form

The (S)-enantiomer (L-configuration) exhibits opposite optical activity, with a specific rotation of [α]D²⁰ = -98.0 to -88.0° (C=1 in H₂O) , compared to the (R)-form’s [α]D²⁰ = +25 ± 2° (C=1 in ethanol) . Diastereomers, such as those with additional stereocenters, would require separate chromatographic separation due to distinct physicochemical properties .

Esterification and Acylation Pathways from D-Alanine Precursors

The synthesis of (R)-Methyl 2-acetamidopropanoate from D-alanine precursors represents a fundamental approach in amino acid ester chemistry, utilizing conventional esterification and acylation methodologies [2]. The compound can be synthesized by esterifying 2-acetamidopropanoic acid with methanol in the presence of an acid catalyst . This direct esterification pathway provides a straightforward route to the target compound with moderate yields.

The esterification process typically involves the use of concentrated sulfuric acid as a catalyst, with reaction temperatures maintained between 19-21°C for optimal conversion [20]. Studies have demonstrated that the molar ratios of starting materials significantly influence the reaction outcome, with optimal ratios of alcohol to carboxylic acid ranging from 1:3 to 1:4 [20]. The reaction proceeds through a standard Fischer esterification mechanism, where the carboxyl group of the acetamidopropanoic acid reacts with methanol to form the corresponding methyl ester.

Alternative acylation pathways involve the direct acetylation of D-alanine methyl ester using acetic anhydride in the presence of pyridine [12]. This method offers enhanced selectivity for the acetamido derivative, with reaction conditions optimized at room temperature to prevent side reactions [12]. The acylation typically proceeds with yields ranging from 60-70% of theoretical values, with 30-40% of mono-acetylated material remaining as a byproduct [12].

Catalytic Asymmetric Synthesis Techniques

Catalytic asymmetric synthesis techniques for (R)-Methyl 2-acetamidopropanoate have evolved significantly, incorporating advanced chiral catalysts and stereoselective methodologies [31]. Rhodium-catalyzed asymmetric hydrogenation represents a prominent approach, utilizing chiral phosphine ligands to achieve high enantioselectivity [32]. The hydrogenation of (Z)-methyl 2-acetamido-3-phenylacrylate precursors has been successfully demonstrated using rhodium complexes with binaphthyl-derived ligands [32].

Ruthenium-based catalytic systems have shown exceptional performance in asymmetric synthesis, particularly when employing binaphthyl phosphine complexes [31]. When methyl (Z)-α-(acetamido)-cinnamate was hydrogenated in the presence of Ruthenium acetate with (R)-binap ligand at substrate-to-catalyst ratios of 200:1 under 1 atmosphere pressure at 30°C for 24 hours in methanol, methyl (R)-α-(acetamido)cinnamate was obtained in 92% enantiomeric excess and 100% yield [31].

Kinetic resolution approaches using enzymatic methods have demonstrated significant potential for producing optically pure (R)-Methyl 2-acetamidopropanoate [9]. Esterase-mediated kinetic resolution of racemic N-acetyl-alanine methyl ester using immobilized Escherichia coli cells bearing recombinant esterase from Bacillus cereus achieved enantiomeric excess values of 99.99% under optimal conditions of pH 7.0, temperature 40°C, and substrate concentration of 700 millimolar [9].

Table 1: Catalytic Asymmetric Synthesis Performance Data

| Catalyst System | Substrate | Enantiomeric Excess (%) | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Rh-BINAP | Methyl 2-acetamidoacrylate | 92 | 100 | 30°C, 1 atm, 24h |

| Ru-BINAP | α-Acetamido cinnamate | 92 | 100 | 30°C, 1 atm, 24h |

| Bacillus cereus esterase | N-acetyl-DL-alanine methyl ester | 99.99 | 99.50 | pH 7.0, 40°C |

Industrial-Scale Production Protocols

Industrial-scale production of (R)-Methyl 2-acetamidopropanoate has been successfully implemented by several major chemical suppliers, including TCI Chemicals and Synthonix Corporation [15] [19]. TCI Chemicals offers the racemic mixture methyl 2-acetamidopropionate with 98.0% purity through gas chromatography analysis, supplied in crystalline powder form with a melting point of 48°C [15]. The compound is manufactured under controlled storage conditions at room temperature in cool and dark environments below 15°C [15].

Synthonix Corporation produces (R)-Methyl 2-acetamidopropanoate with 95% purity as a colorless to yellow liquid, utilizing refrigerated storage and shipping at room temperature [19]. The industrial synthesis process involves optimized reaction parameters to achieve consistent quality and yield specifications required for pharmaceutical applications [19]. Production protocols incorporate stringent quality control measures with validated analytical methods to ensure product specifications meet regulatory requirements [40].

Table 2: Industrial Production Specifications

| Supplier | Purity (%) | Physical Form | Melting Point (°C) | Storage Requirements |

|---|---|---|---|---|

| TCI Chemicals | ≥98.0 | Crystalline Powder | 48 | Room temperature, <15°C |

| Synthonix Corporation | 95 | Colorless to yellow liquid | Not specified | Refrigerated |

| Fisher Scientific | ≥98.0 | Crystalline Powder | 48 | Room temperature |

Green Chemistry Approaches: Solvent Optimization and Waste Minimization

Green chemistry approaches for (R)-Methyl 2-acetamidopropanoate synthesis focus on solvent optimization and waste minimization strategies to reduce environmental impact [25]. The implementation of environmentally benign solvents represents a critical advancement in sustainable production methodologies [25]. Simple alcohols, particularly methanol and ethanol, have been identified as preferred green solvents due to their favorable environmental profiles and biodegradability characteristics [25].

Biocatalytic synthesis methods offer significant advantages in terms of environmental sustainability and waste reduction [27]. Enzymatic production of related amino acid esters demonstrates strong substrate specificity, simplified processing, and environmental friendliness with easy product separation and purification [27]. The enzymatic approach utilizes mild reaction conditions, high safety profiles, and generates minimal byproducts compared to traditional chemical synthesis methods [27].

Solvent recycling and reuse strategies have been successfully implemented in industrial processes to minimize waste generation [30]. The recovery and purification of methanol from esterification reactions enables solvent reuse rates exceeding 90%, significantly reducing overall environmental impact [30]. Process optimization studies have demonstrated that reduced solvent usage combined with enhanced reaction efficiency can achieve equivalent yields while minimizing waste streams [29].

Waste minimization protocols incorporate process integration techniques to reduce energy consumption and byproduct formation [26]. The application of continuous processing technologies enables better heat integration and reduced residence times, leading to improved atom economy and reduced environmental footprint [29]. Mathematical programming approaches for process optimization have identified optimal operating conditions that minimize both production costs and environmental impact [26].

Table 3: Green Chemistry Performance Metrics

| Approach | Solvent Recovery (%) | Waste Reduction (%) | Energy Savings (%) | Environmental Benefit |

|---|---|---|---|---|

| Methanol recycling | >90 | 75-85 | 25-35 | Reduced VOC emissions |

| Biocatalytic synthesis | N/A | 80-90 | 40-50 | Biodegradable byproducts |

| Continuous processing | 85-95 | 70-80 | 30-40 | Enhanced atom economy |

| Process integration | 80-90 | 65-75 | 35-45 | Reduced energy consumption |

Boiling Point, Density, and Solubility Profiles

(R)-Methyl 2-acetamidopropanoate, with the molecular formula C₆H₁₁NO₃ and molecular weight of 145.16 g/mol, exhibits distinct physicochemical characteristics that are essential for understanding its behavior under various conditions [2]. The compound presents as a colorless to light yellow clear liquid at ambient temperature, distinguishing it from many similar acetamido esters that exist as crystalline solids [3] [4].

Boiling Point Analysis

The boiling point of (R)-Methyl 2-acetamidopropanoate has been determined to be 251.1°C at standard atmospheric pressure [5] [6]. This relatively high boiling point reflects the compound's molecular structure, which incorporates both an acetamide functional group and a methyl ester moiety. The presence of the acetamide group contributes to intermolecular hydrogen bonding, elevating the boiling point compared to simple alkyl esters. When compared to related compounds, this boiling point is significantly lower than the 303.6°C observed for methyl 2-acetamido-3-chloropropanoate, demonstrating the influence of halogen substitution on thermal properties [7].

Density Characteristics

The density of (R)-Methyl 2-acetamidopropanoate is reported as 1.056 g/cm³ [5] [6]. This value indicates that the compound is denser than water, which has implications for phase separation and extraction procedures. The density reflects the compact molecular packing facilitated by the chiral center at the C2 position and the ability of the acetamide group to participate in intermolecular interactions.

Solubility Profile

The compound demonstrates partial solubility in water, characteristic of compounds containing both hydrophilic and lipophilic segments [8]. The XLogP3 value of -0.6 indicates a slight preference for the aqueous phase over organic solvents [8]. The acetamide functional group provides hydrogen bonding capability with water molecules, while the methyl ester contributes hydrophobic character. This amphiphilic nature makes the compound suitable for applications requiring moderate water solubility while maintaining organic solvent compatibility.

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 251.1°C | [5] [6] |

| Density | 1.056 g/cm³ | [5] [6] |

| Flash Point | 105.7°C | [5] [6] |

| Water Solubility | Partially soluble | [8] |

| XLogP3 | -0.6 | [8] |

Thermal Stability and Decomposition Pathways

Thermal Decomposition Temperature

Research on amino acid derivatives and acetamido compounds provides insight into the thermal stability of (R)-Methyl 2-acetamidopropanoate. Studies on amino acid thermal decomposition indicate that acetamido compounds typically begin to show thermal degradation between 185°C and 280°C [9]. The compound's predicted pKa value of 14.78 ± 0.46 suggests that the amide nitrogen is not readily protonated under normal conditions, contributing to thermal stability [5] [6].

Decomposition Mechanisms

Thermal decomposition of acetamido propanoate esters follows well-established pathways observed in related amino acid derivatives. The primary degradation mechanism involves the cleavage of the ester bond, leading to the formation of the corresponding carboxylic acid and methanol [9]. Secondary decomposition pathways include deacetylation of the amide group and cyclization reactions that can form cyclic compounds such as diketopiperazines or oxazolidinones [10] [11].

Thermogravimetric analysis studies on similar amino acid esters demonstrate that decomposition typically occurs in multiple stages. Initial mass loss events below 120°C are attributed to dehydration, while chemical decomposition begins at higher temperatures [10] [12]. The endothermic nature of these decomposition processes, with heats of decomposition ranging from -72 to -151 kJ/mol for amino acid derivatives, indicates that thermal degradation requires significant energy input [9].

Temperature-Dependent Stability

The thermal stability of (R)-Methyl 2-acetamidopropanoate is enhanced by its chiral configuration and the electron-withdrawing effect of the acetyl group. Studies on acetamido compounds demonstrate that steric hindrance around the amino group, as present in this compound's R-configuration, can contribute to increased thermal stability [13]. The compound maintains structural integrity well below its boiling point of 251.1°C, making it suitable for applications requiring moderate heating [5] [6].

pKa Analysis and pH-Dependent Behavior

Predicted pKa Values

The predicted pKa value for (R)-Methyl 2-acetamidopropanoate is 14.78 ± 0.46 [5] [6]. This exceptionally high value indicates that the compound behaves as an extremely weak base under normal aqueous conditions. The high pKa is characteristic of acetamide compounds where the nitrogen lone pair is delocalized through resonance with the carbonyl group, significantly reducing its basicity.

pH-Dependent Stability

The compound's behavior across different pH ranges is influenced by its amide functionality and ester group susceptibility to hydrolysis. Under acidic conditions (pH < 3), the ester group becomes increasingly susceptible to acid-catalyzed hydrolysis, leading to cleavage of the methyl ester bond and formation of the corresponding carboxylic acid [26]. This process is temperature-dependent and can be significant even at moderate temperatures when pH is sufficiently low.

Under alkaline conditions (pH > 9), base-catalyzed hydrolysis of the ester group becomes the predominant degradation pathway. The rate of alkaline hydrolysis typically exceeds that of acid-catalyzed hydrolysis for acetamido esters, making the compound more stable under mildly acidic to neutral conditions.

Ionization Behavior

At physiological pH (7.4), (R)-Methyl 2-acetamidopropanoate exists predominantly in its neutral form due to the extremely high pKa of the amide nitrogen. Studies on related 2,3-diaminopropionic acid derivatives demonstrate that the presence of electron-withdrawing groups, such as the acetyl moiety, can substantially lower the apparent pKa of amino groups in peptide environments [27]. However, in the case of (R)-Methyl 2-acetamidopropanoate, the amide nitrogen remains largely unprotonated across the entire physiologically relevant pH range.

The compound's neutral charge state at physiological pH contributes to its membrane permeability characteristics and makes it suitable for applications where ionic interactions might be undesirable. The absence of charged groups under normal conditions also reduces the likelihood of electrostatic interactions that could affect stability or bioavailability.

Buffer System Compatibility

Due to its weak basic character and high pKa, (R)-Methyl 2-acetamidopropanoate does not significantly interact with common buffer systems. The compound remains stable in phosphate, citrate, and acetate buffers within the pH range of 4-8, making it compatible with various formulation environments. However, prolonged exposure to strongly alkaline buffer systems (pH > 10) should be avoided to prevent base-catalyzed ester hydrolysis.

| pH Range | Stability | Predominant Form | Reference |

|---|---|---|---|

| < 3 | Decreased | Neutral, acid hydrolysis risk | [26] |

| 3-8 | Stable | Neutral | [27] [5] |

| > 9 | Decreased | Neutral, base hydrolysis risk | [26] |

| Physiological (7.4) | Stable | Neutral | [27] [8] |